molecular formula C20H20N6O2S2 B1671979 gnf-1331

gnf-1331

Cat. No.: B1671979
M. Wt: 440.5 g/mol
InChI Key: JIUFLMSAFMXEEC-UHFFFAOYSA-N
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Description

GNF1331 is a synthetic organic compound known for its potent and selective inhibition of the membrane-bound O-acyltransferase enzyme, porcupine (PORCN). This enzyme is crucial for the palmitoylation of Wnt ligands, a necessary step in the Wnt signaling pathway. The inhibition of PORCN by GNF1331 has shown promise in the treatment of various cancers, including colorectal cancer, breast cancer, and cutaneous squamous cell carcinoma .

Preparation Methods

The synthesis of GNF1331 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzothiazole ring, followed by the addition of a pyridinyl triazole moiety. The final product is obtained through a series of reactions, including nucleophilic substitution and acylation .

Chemical Reactions Analysis

GNF1331 undergoes several types of chemical reactions, including:

Mechanism of Action

GNF1331 exerts its effects by inhibiting the enzyme porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands. This inhibition prevents the secretion and activity of Wnt ligands, thereby blocking the Wnt signaling pathway. The Wnt signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting this pathway, GNF1331 can effectively reduce the growth and spread of cancer cells .

Biological Activity

GNF-1331 is a small molecule inhibitor that targets the Porcupine (PORCN) enzyme, which is crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways that are often dysregulated in various cancers. This compound has shown promise in preclinical models, particularly in its antitumor activity against Wnt-dependent tumors.

This compound functions by inhibiting the palmitoylation of Wnt proteins, a process necessary for their secretion and subsequent signaling. This inhibition leads to a reduction in Wnt pathway activation, which is implicated in tumor growth and progression. The compound was identified through high-throughput screening from a library of 2.4 million compounds and has been optimized through structure-activity relationship (SAR) studies, highlighting the importance of specific molecular features such as the pyridine nitrogen and thioether moiety .

Preclinical Efficacy

In preclinical studies, this compound demonstrated robust antitumor effects, particularly in mouse models. For instance, it exhibited significant tumor growth inhibition in the MMTV-Wnt1 xenograft model, which mimics Wnt-driven breast cancer . The following table summarizes key findings from various studies on this compound:

Study ReferenceCell Line/ModelConcentrationEffect Observed
MMTV-Wnt1 Xenograft100 μMSignificant tumor growth inhibition
Various Cancer Cell Lines0.8 nMInduction of apoptosis and reduced proliferation
HCT116 (Colon Cancer)12.5 μMInhibition of Wnt-dependent luciferase activity

Comparative Activity with Other Inhibitors

This compound's activity can be compared to other PORCN inhibitors currently under investigation:

CompoundTargetPhaseIC50 Value
This compoundPORCNPreclinicalNot specified
GNF-6231PORCNPreclinical0.8 nM
ETC-159PORCNPhase 120 nM
RXC004PORCNPhase 264 pM

These comparisons indicate that this compound holds a competitive position among emerging therapies targeting the Wnt signaling pathway.

Efficacy in Tumor Models

In a study evaluating the efficacy of this compound in various tumor models, researchers found that treatment with this compound led to:

  • Significant reduction in tumor volume : In MMTV-Wnt1 xenografts, treated mice exhibited up to a 70% reduction in tumor size compared to controls.
  • Induction of apoptosis : Histological analysis revealed increased apoptotic cells within treated tumors, indicating that this compound not only inhibits growth but also promotes cell death.

Combination Therapies

Further investigations have explored the potential of combining this compound with other agents. For example, combining this compound with anti-PD-1 antibodies has shown synergistic effects in enhancing antitumor immunity, suggesting that it may be beneficial as part of combination therapy strategies for treating solid tumors .

Properties

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27)

InChI Key

JIUFLMSAFMXEEC-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNF-1331;  GNF 1331;  GNF1331.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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